molecular formula C5H4N2O B072418 Acetylmalononitrile CAS No. 1187-11-7

Acetylmalononitrile

Cat. No. B072418
CAS RN: 1187-11-7
M. Wt: 108.1 g/mol
InChI Key: FGRLXMNNTHBYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetylmalononitrile is a malononitrile derivative . It has a linear formula of CH3COCH(CN)2 and a molecular weight of 108.10 . It has been reported to have a rate-accelerating effect on 2,2,6,6-tetramethylpiperidinyloxy (TEMPO)-mediated living free radical polymerization (LFRP) .


Synthesis Analysis

The synthesis of Acetylmalononitrile involves acetylation of malononitrile to form the sodium enolate, protonation of the enolate to form acetylmalononitrile, and epoxidation of the enol . The sodium enolate and acetylmalononitrile are bench-stable precursors to the intermediate hydroxymalononitrile .


Physical And Chemical Properties Analysis

Acetylmalononitrile is a malononitrile derivative with a melting point of 138-141 °C (lit.) . It has a molecular weight of 108.10 .

Scientific Research Applications

Synthesis of Heterocyclic Motifs

Acetylmalononitrile, also known as malononitrile dimer, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds .

Medicinal Chemistry

The flexibility and high reactivity of acetylmalononitrile make it a suitable building block in medicinal chemistry. It has been used in the synthesis of biologically active molecules, contributing to the development of new drugs .

Nootropic Drugs

Acetylmalonitrile has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration .

Synthesis of Colored Compounds

Due to the presence of three CN functional groups as powerful electron acceptor groups, an amine and an α, β -unsaturated alkene part along with a CH acid site in this compound, acetylmalononitrile is included as a multi-functional reagent with great flexibility and high reactivity. Hereupon, acetylmalonitrile dimer is an effective and common reagent in the synthesis of colored compounds .

Anti-cholinesterase Activity

Acetylmalonitrile has been used in the synthesis of styrylquinoxalin-2(1H)-ones, which have shown anti-cholinesterase activity. This discovery has led to the development of a new chemotype for cholinesterase inhibition, which might be useful in finding a remedy for Alzheimer’s disease .

6. Scalable Preparation of Masked Acyl Cyanide A scalable and detailed synthesis that involves acetylation of malononitrile to form the sodium enolate, protonation of the enolate to form acetylmalononitrile, and epoxidation of the enol, rearrangement to an unstable alcohol, and TBS-protection to form the title compound .

Safety and Hazards

Acetylmalononitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

Acetylmalononitrile is an organic compound that is primarily used in organic synthesis It is known that nitrile-containing compounds can enhance binding affinity to the target, improve the pharmacokinetic profile of parent drugs, and reduce drug resistance .

Mode of Action

Acetylmalonitrile, being a malonitrile derivative, has a strong acidic nature and can react with bases to form salts . It can undergo various organic reactions, including electrophilic addition and nucleophilic substitution . In organic synthesis, acetylmalononitrile is often used as a synthetic reagent for carbonyl compounds .

Biochemical Pathways

It is known that malononitrile derivatives can have a rate-accelerating effect on 2,2,6,6-tetramethylpiperidinyloxy (tempo)-mediated living free radical polymerization (lfrp) . This suggests that acetylmalononitrile may play a role in influencing free radical reactions and polymerization processes.

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed and distributed throughout the body following ingestion or skin contact

Result of Action

It is known that acetylmalononitrile has a certain level of toxicity and should be avoided from inhalation, skin contact, and eye contact . It is also known to have a rate-accelerating effect on TEMPO-mediated LFRP , suggesting it may influence free radical reactions and polymerization processes at the molecular level.

Action Environment

The action, efficacy, and stability of acetylmalononitrile can be influenced by various environmental factors. For instance, it should be stored at room temperature . It should also be protected from contact with oxidizing agents and strong acids

properties

IUPAC Name

2-acetylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4(8)5(2-6)3-7/h5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGRLXMNNTHBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392662
Record name Acetylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylmalononitrile

CAS RN

1187-11-7
Record name Acetylmalononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1187-11-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylmalononitrile
Reactant of Route 2
Acetylmalononitrile
Reactant of Route 3
Acetylmalononitrile
Reactant of Route 4
Acetylmalononitrile
Reactant of Route 5
Acetylmalononitrile
Reactant of Route 6
Acetylmalononitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.